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Introduction

ALC-0315, a potent ionizable cationic lipid, has emerged as a critical component in lipid
nanoparticle (LNP) formulations for the delivery of nucleic acid therapeutics, including small
interfering RNA (siRNA) and self-amplifying RNA (saRNA). Its ability to efficiently encapsulate
and facilitate the cytoplasmic delivery of RNA payloads has positioned it as a key excipient in
both research and clinical applications, most notably in the Pfizer-BioNTech COVID-19 mRNA
vaccine.[1][2] This document provides detailed application notes and experimental protocols for
utilizing ALC-0315 in siRNA and saRNA delivery systems.

Application Notes

ALC-0315 is an integral part of a multi-component LNP system, which also typically includes a
PEGylated lipid, a helper phospholipid, and cholesterol.[3] The ionizable nature of ALC-0315 is
central to its function; at a low pH, such as during LNP formulation, it is positively charged,
enabling strong electrostatic interactions with the negatively charged RNA backbone.[4] At
physiological pH, ALC-0315 is nearly neutral, which is thought to reduce non-specific
interactions and increase circulation time.[5] Upon endocytosis into the target cell, the acidic
environment of the endosome protonates ALC-0315, leading to destabilization of the
endosomal membrane and subsequent release of the RNA cargo into the cytoplasm.[1][3]

ALC-0315 for siRNA Delivery
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For siRNA-mediated gene silencing, ALC-0315-containing LNPs have demonstrated superior
potency compared to other ionizable lipids like DLin-MC3-DMA, patrticularly for delivery to
hepatocytes and hepatic stellate cells (HSCs).[6][7] Studies in mice have shown that ALC-0315
LNPs can achieve a more significant knockdown of target proteins.[6][7] However, it is
important to note that at higher doses, ALC-0315 LNPs have been associated with increased
markers of liver toxicity.[6][8]

ALC-0315 for saRNA Delivery

In the context of saRNA delivery, which involves a much larger RNA payload than siRNA, ALC-
0315 has also shown significant promise. Optimization studies have revealed that ALC-0315-
based LNP formulations lead to higher levels of protein expression compared to those
formulated with MC3.[4] The formulation parameters, including the lipid ratios and aqueous
phase pH, are critical for optimizing the physicochemical properties and functional performance
of saRNA-LNPs.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of ALC-0315
and DLin-MC3-DMA for siRNA delivery in mice.

Table 1: In Vivo siRNA-Mediated Knockdown Efficiency

Fold
. Dose Residual Greater
Target Target lonizable Referenc
L. (mgl/kg mMRNA Knockdo
Gene Cell Type Lipid . e
siRNA) (%) whn (vs.
MC3)
Factor VII Hepatocyte
ALC-0315 1 ~15 2 [8]
(FVI) S
MC3 1 ~30 - [8]
Hepatic
ADAMTS1
2 Stellate ALC-0315 1 31+13 10 [7118]
Cells
MC3 1 86 + 18 - [7]
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Table 2: In Vivo Liver Toxicity Markers (at 5 mg/kg siRNA dose)

] o Value (vs. L
Marker lonizable Lipid Significance Reference
control)
Alanine
Aminotransferas ALC-0315 Increased P <0.001 [6]
e (ALT)
No significant
MC3 _ - [6]
difference
Bile Acids ALC-0315 Increased P <0.05 [6]
No significant
MC3 - [6]

difference

Experimental Protocols
Protocol 1: Formulation of ALC-0315 LNPs for
siRNA/saRNA Delivery

This protocol describes a general method for preparing ALC-0315 LNPs using microfluidic

mixing.

Materials:

ALC-0315

e DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

e Cholesterol

o« DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
o SiRNA or saRNA

» Ethanol (200 proof, anhydrous)
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e Sodium Acetate Buffer (25 mM, pH 4.0)

¢ Phosphate-Buffered Saline (PBS), pH 7.4

o Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:

e Prepare Lipid Stock Solution: Dissolve ALC-0315, DSPC, cholesterol, and DMG-PEG2000
in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5 for a standard formulation). The total
lipid concentration in the ethanol phase is typically around 12.5 mM.

o Prepare RNA Solution: Dissolve the siRNA or saRNA in 25 mM sodium acetate buffer (pH
4.0) to the desired concentration.

o Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's
instructions. The aqueous-to-organic phase ratio can be adjusted to control the final LNP
size.[9] A common starting ratio is 3:1 (aqueous:organic).

e LNP Formation: Pump the lipid-ethanol solution and the RNA-aqueous solution through the
microfluidic device at a set flow rate. The rapid mixing of the two phases will induce the self-
assembly of the LNPs, encapsulating the RNA.

 Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove
the ethanol and exchange the buffer.

o Sterilization and Storage: Sterile filter the LNP suspension through a 0.22 um filter. Store the
final LNP formulation at 4°C.

Protocol 2: In Vivo siRNA Delivery in Mice

This protocol outlines a general procedure for systemic siRNA delivery to the liver in mice using
ALC-0315 LNPs.

Materials:

e ALC-0315 LNPs encapsulating target siRNA
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Control LNPs encapsulating a non-targeting siRNA (e.qg., luciferase siRNA)

8-10 week old mice (e.g., C57BL/6)

Sterile PBS

Insulin syringes
Procedure:

» Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the
experiment.

e Dose Preparation: Dilute the LNP-siRNA formulation in sterile PBS to achieve the desired
final dose (e.g., 1 mg/kg siRNA). The final injection volume is typically 100-200 pL.

 Intravenous Injection: Administer the LNP-siRNA solution to the mice via tail vein injection.
e Monitoring: Monitor the animals for any adverse effects.

o Sample Collection: At a predetermined time point post-injection (e.g., 48-72 hours),
euthanize the mice and collect blood and liver tissue.

e Analysis:

o Gene Knockdown: Extract RNA from the liver tissue and perform quantitative real-time
PCR (gRT-PCR) to determine the mRNA levels of the target gene.

o Protein Knockdown: Perform a Western blot or ELISA on liver tissue lysates or plasma to
quantify the target protein levels.

o Toxicity Assessment: Analyze serum for liver toxicity markers such as ALT and AST.

Visualizations
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Caption: Cellular delivery pathway of ALC-0315 LNPs.
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Caption: Experimental workflow for in vivo siRNA delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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